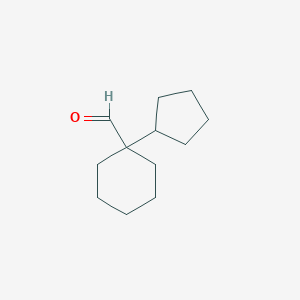

1-Cyclopentylcyclohexane-1-carbaldehyde

Description

Significance of Cycloalkane Derivatives in Organic Chemistry Research

Cycloalkanes, hydrocarbons containing one or more saturated carbon rings, are not merely structural curiosities; they are integral to numerous areas of chemical science. Their derivatives are fundamental building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and fragrances. The conformational rigidity and three-dimensional arrangement of atoms in cycloalkanes and their derivatives can impart specific biological activities and material properties. For instance, the cyclohexane (B81311) ring, a component of the title compound, is a ubiquitous motif in natural products and drug molecules, often influencing their binding affinity to biological targets. The cyclopentane (B165970) ring, also present, offers a different conformational profile, and its inclusion in molecular structures can significantly alter physical and chemical characteristics.

Overview of Carbaldehyde Functional Group Chemistry in Complex Molecular Architectures

The carbaldehyde group, often referred to as an aldehyde, is a pivotal functional group in organic synthesis. Characterized by a carbonyl group (a carbon double-bonded to an oxygen) bonded to a hydrogen atom and a carbon substituent, it is a site of rich reactivity. The polarized nature of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack, a cornerstone of many carbon-carbon bond-forming reactions.

In complex molecules, the carbaldehyde group serves as a versatile handle for a wide array of chemical transformations. These include, but are not limited to:

Nucleophilic Addition Reactions: Aldehydes readily react with nucleophiles such as Grignard reagents, organolithium compounds, and cyanides to form alcohols and other valuable intermediates.

Oxidation: Aldehydes are easily oxidized to carboxylic acids, a transformation that is often a key step in multi-step syntheses.

Reduction: The reduction of aldehydes yields primary alcohols, another fundamental transformation in organic chemistry.

Wittig and Related Reactions: These reactions convert aldehydes into alkenes, providing a powerful tool for the construction of carbon-carbon double bonds with high stereocontrol.

The reactivity of the carbaldehyde group can be modulated by the steric and electronic environment of the surrounding molecular architecture, a factor of considerable importance in the chemistry of 1-Cyclopentylcyclohexane-1-carbaldehyde.

Structural Context of this compound within Bridged and Fused Ring Systems

Bicyclic systems are molecules containing two rings that share at least two atoms. They are broadly classified into three main types: fused, bridged, and spirocyclic systems. wikipedia.org

Fused Bicyclic Systems: In these systems, the two rings share two adjacent atoms, essentially sharing one bond. Decalin is a classic example of a fused bicyclic compound. libretexts.org

Bridged Bicyclic Systems: Here, the rings share two non-adjacent atoms, known as bridgehead atoms, which are connected by a "bridge" of one or more atoms. Norbornane is a well-known bridged system. wikipedia.org

Spirocyclic Systems: In spiro compounds, the two rings share a single common atom, referred to as the spiro atom. wikipedia.org

Based on its IUPAC name, This compound is classified as a spirocyclic system. The single carbon atom at position 1 of the cyclohexane ring is the spiro atom, common to both the cyclohexane and cyclopentane rings. This structural arrangement imparts significant conformational constraints and a unique three-dimensional shape to the molecule. The carbaldehyde group is also attached to this spirocyclic carbon, placing it at a sterically hindered position, which would be expected to influence its reactivity.

Table 1: Classification of Bicyclic Systems

| Bicyclic System Type | Description | Example |

| Fused | Rings share two adjacent atoms (one bond). | Decalin |

| Bridged | Rings share two non-adjacent atoms (bridgeheads) connected by a bridge. | Norbornane |

| Spirocyclic | Rings share a single atom (spiro atom). | Spiro[4.5]decane |

The specific compound of interest, this compound, has the molecular formula C12H20O. nih.gov While detailed experimental research on this specific molecule is not extensively documented in publicly available literature, its structural features suggest a fascinating interplay between the conformational rigidity of the spirocyclic framework and the chemical reactivity of the carbaldehyde functional group.

Further research into the synthesis and reactivity of this compound would be necessary to fully elucidate its chemical properties and potential applications. Such studies would contribute to a deeper understanding of the chemistry of spirocyclic aldehydes and their role in the broader context of organic synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

1-cyclopentylcyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C12H20O/c13-10-12(8-4-1-5-9-12)11-6-2-3-7-11/h10-11H,1-9H2 |

InChI Key |

AVGSJNWFVWGVDF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C=O)C2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopentylcyclohexane 1 Carbaldehyde and Analogous Structures

Retrosynthetic Analysis of the 1-Cyclopentylcyclohexane-1-carbaldehyde Skeleton

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. amazonaws.com For this compound, the analysis reveals key disconnections that form the basis of potential synthetic routes.

The primary and most logical disconnection is at the formyl group (a C-C bond). This functional group interconversion (FGI) points to a primary alcohol, (1-cyclopentylcyclohexyl)methanol, as the immediate precursor. This transformation is a standard oxidation, a common and reliable reaction in organic synthesis. pharmacy180.com

A second critical disconnection breaks the carbon-carbon bond between the cyclopentyl and cyclohexane (B81311) rings. This suggests two general pathways for constructing the bicyclic core:

Route A: Disconnecting the bond from the perspective of the cyclohexane ring suggests a reaction between a cyclopentyl nucleophile (e.g., cyclopentylmagnesium bromide, a Grignard reagent) and a cyclohexanone (B45756) electrophile.

Route B: Alternatively, the disconnection can be envisioned from the cyclopentane (B165970) ring, implying a reaction between a cyclohexyl nucleophile and a cyclopentanone (B42830) electrophile.

These disconnections break the complex target down into two main synthetic challenges: the formation of the C-C bond that creates the bicyclic spiro-center and the subsequent one-carbon homologation and oxidation to install the carbaldehyde group.

Carbon-Carbon Bond Formation Strategies for the Bicyclic Core

The creation of the spiro[5.4]decane skeleton (the cyclopentylcyclohexane (B158557) core) is the central challenge. This involves forming a carbon-carbon bond at a sterically hindered quaternary center.

One approach to the bicyclic core is to construct the cyclohexane ring onto a pre-existing cyclopentane moiety. Annulation reactions are powerful tools for this purpose. For instance, a Robinson annulation sequence could be adapted. While traditionally used for cyclohexenone synthesis, this method involves a Michael addition followed by an intramolecular aldol (B89426) condensation. In this context, a cyclopentyl-substituted Michael acceptor could react with an enolate to initiate the ring-forming cascade.

Another strategy involves intramolecular cyclization. A suitably functionalized acyclic precursor containing a cyclopentyl group could be induced to form the six-membered ring. numberanalytics.com These reactions can be mediated by various catalysts and conditions, proceeding through ionic or radical intermediates. numberanalytics.comlibretexts.org

Conversely, the cyclopentane ring can be constructed onto a pre-existing cyclohexane. Techniques for creating five-membered rings are numerous and well-documented. scribd.combaranlab.org Intramolecular reactions are particularly effective. For example, a 1,6-dicarbonyl compound, where one carbonyl is part of a cyclohexyl derivative, can undergo an intramolecular aldol condensation to form a five-membered ring.

Radical cyclizations also offer a robust method for forming cyclopentane rings. libretexts.org A precursor with a radical initiator and an accepting alkene group appropriately positioned on a cyclohexane scaffold can lead to the desired spiro-system. The formation of five-membered rings through exo-cyclization is often kinetically favored. libretexts.org

Achieving stereocontrol in the synthesis of complex molecules is a primary goal of modern organic chemistry. Asymmetric synthesis of the cyclopentylcyclohexane scaffold would involve creating the spiro-center in an enantioselective manner. This can be achieved through several strategies:

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the precursors can direct the key C-C bond-forming reaction to occur from a specific face, leading to a single enantiomer of the product.

Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can create a chiral environment around the reacting molecules, influencing the stereochemical outcome of the cyclization or bond-forming step. organic-chemistry.org Asymmetric palladium-catalyzed reactions, for example, have been developed for the synthesis of chiral carbocycles. nih.gov

Substrate Control: If one of the ring systems is derived from a chiral starting material (the "chiral pool"), its inherent stereochemistry can influence the formation of new stereocenters.

These methods have been successfully applied to construct complex cyclopentane rings with multiple stereocenters, and the principles are applicable to the synthesis of chiral spirocyclic systems. researchgate.netrsc.org

Introduction of the Carbaldehyde Functionality

The final key step in the synthesis is the introduction of the carbaldehyde group at the quaternary spiro-carbon. The most common and direct method is the oxidation of a primary alcohol precursor.

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. libretexts.org However, the reaction must be carefully controlled to prevent over-oxidation to the carboxylic acid. libretexts.orgwikipedia.org For a sterically hindered substrate like (1-cyclopentylcyclohexyl)methanol, the choice of oxidant is crucial. Several modern oxidation methods are well-suited for this task.

Common methods for oxidizing primary alcohols to aldehydes include:

Chromium-Based Reagents: Pyridinium chlorochromate (PCC) is a classic reagent for this conversion, typically performed in dichloromethane (B109758) (DCM). wikipedia.org

DMSO-Based Oxidations: The Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride (B1165640) and DMSO) and the Pfitzner-Moffatt oxidation are effective under mild, low-temperature conditions. organic-chemistry.org

Hypervalent Iodine Reagents: The Dess-Martin periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) are popular for their mild conditions and high efficiency. wikipedia.org

Catalytic Oxidations: Methods using a catalytic amount of a stable radical like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric co-oxidant (such as sodium hypochlorite) are highly effective, especially for sterically hindered alcohols. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Selected Oxidation Methods for Primary Alcohols

| Method | Oxidant(s) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| PCC Oxidation | Pyridinium chlorochromate | DCM, room temperature | Simple procedure, commercially available reagent. | Chromium waste is toxic, can be acidic. |

| Swern Oxidation | DMSO, oxalyl chloride, triethylamine | DCM, -78 °C to room temp. | Very mild, high yields, avoids heavy metals. | Requires low temperatures, produces odorous dimethyl sulfide. organic-chemistry.org |

| Dess-Martin | Dess-Martin Periodinane (DMP) | DCM, room temperature | Mild, neutral conditions, fast reaction times. | Reagent is expensive and potentially explosive. |

| TEMPO (catalytic) | TEMPO, NaOCl | Biphasic (DCM/water), 0 °C | Mild, catalytic in TEMPO, good for hindered alcohols. organic-chemistry.org | Can be sensitive to substrate structure. |

Reduction of Carboxylic Acid Derivatives

A common pathway to aldehydes is the partial reduction of carboxylic acid derivatives, such as acyl chlorides, esters, and the carboxylic acids themselves. However, the direct reduction of a carboxylic acid to an aldehyde is a non-trivial transformation. researchgate.net

One effective method involves the use of sterically hindered reducing agents that can selectively perform a single hydride addition to the carbonyl group. For instance, esters can be reduced to aldehydes using Diisobutylaluminium hydride (DIBAL-H or DIBAL) at low temperatures, typically -78 °C, to prevent over-reduction to the alcohol. chemistrysteps.comlibretexts.org The bulky nature of the DIBAL-H reagent and the resulting tetrahedral intermediate hinders a second hydride addition, allowing for the isolation of the aldehyde upon workup. chemistrysteps.com

Similarly, acyl chlorides can be reduced to aldehydes using lithium tri(t-butoxy)aluminum hydride (LiAl(OᵗBu)₃H). chemistrysteps.comlibretexts.org This reagent is less reactive than lithium aluminum hydride (LiAlH₄) due to the electron-withdrawing nature of the tert-butoxy (B1229062) groups, which moderates its reducing power and allows for the selective formation of the aldehyde. libretexts.org

While direct reduction of carboxylic acids to aldehydes is challenging, a two-step process is often employed. The carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride (using reagents like thionyl chloride or oxalyl chloride) or an ester (via Fischer esterification), which is then reduced using the aforementioned methods. chemistrysteps.com Alternatively, some one-pot methods for the direct reduction of carboxylic acids to aldehydes have been developed, for example, using DIBAL-H in the presence of trimethylsilyl (B98337) chloride (TMSCl). chemistrysteps.com

Table 1: Common Reducing Agents for the Synthesis of Aldehydes from Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Reducing Agent | Typical Reaction Conditions |

| Ester | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (-78 °C) |

| Acyl Chloride | Lithium tri(t-butoxy)aluminum hydride | Low temperature |

| Carboxylic Acid | DIBAL-H and TMSCl (in-situ esterification) | One-pot reaction |

Formylation Reactions on the Quaternary Carbon Center

Another approach to constructing this compound involves the direct introduction of a formyl group (–CHO) onto the pre-formed 1-cyclopentylcyclohexane scaffold. This process, known as formylation, can be challenging at a sterically hindered quaternary carbon.

One strategy involves the use of organometallic reagents. For instance, the reaction of an appropriate organolithium or Grignard reagent derived from a halogenated 1-cyclopentylcyclohexane with a formylating agent like N,N-dimethylformamide (DMF) can yield the desired aldehyde. The mechanism involves the nucleophilic attack of the organometallic compound on the carbonyl carbon of DMF, followed by hydrolysis of the resulting tetrahedral intermediate.

A transition-metal-free formylation of allylzinc reagents using S-phenyl thioformates has been reported to produce α-quaternary aldehydes in moderate to good yields under mild conditions. thieme-connect.com This method could potentially be adapted for the synthesis of this compound.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis have emerged as powerful tools for the synthesis of complex molecules, including those with quaternary carbon centers.

Application of Transition Metal Catalysis (e.g., Palladium, Rhodium)

Transition metal-catalyzed reactions have become indispensable for the construction of C-C bonds. researchgate.net In the context of synthesizing structures analogous to this compound, transition metals like palladium and rhodium can be employed in various cross-coupling and carbonylation reactions. acs.org

For instance, a palladium-catalyzed cross-coupling reaction between a suitable organometallic reagent (e.g., an organozinc or organoboron compound) derived from 1-cyclopentylcyclohexane and a formyl equivalent could be a viable route. Asymmetric allylic alkylation mediated by transition metals is an efficient strategy for forming quaternary stereogenic centers. acs.orgnih.gov While this field has been dominated by second- and third-row transition metals like palladium and rhodium, recent developments have highlighted the potential of first-row transition metals as less expensive and equally efficient alternatives. acs.org

Organocatalytic Strategies for Asymmetric Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis. beilstein-journals.org For the enantioselective synthesis of this compound, organocatalytic methods can be employed to create the chiral quaternary carbon center with high stereocontrol.

For example, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine (e.g., a prolinol derivative), could be a key step in a synthetic sequence. This would generate a chiral intermediate that can be further elaborated to the target molecule. Organocatalytic methods have been successfully applied to the synthesis of substituted cyclopentane diones and cyclohexene (B86901) carbaldehydes with quaternary carbon centers. beilstein-journals.orgresearchgate.net The development of new organocatalytic cascade reactions provides a powerful tool for the construction of complex cyclic systems with multiple stereocenters. researchgate.net

Green Chemistry Principles in Synthetic Routes to this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids, or performing reactions under solvent-free conditions. rsc.orgrsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted and mechanochemical methods are examples of energy-efficient techniques. nih.gov

Catalysis: Utilizing catalytic reagents (both transition metal and organocatalysts) in small amounts rather than stoichiometric reagents to minimize waste. nih.gov

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources. nih.gov

For example, a greener synthesis of this compound could involve a one-pot, multi-component reaction performed in an aqueous medium using a recyclable catalyst. rsc.org Computational chemistry can also play a role in designing greener synthetic pathways by screening for environmentally benign reagents and providing mechanistic insights. digitellinc.com

Reactivity and Transformation Pathways of 1 Cyclopentylcyclohexane 1 Carbaldehyde

Nucleophilic Addition Reactions at the Carbaldehyde Group

Nucleophilic addition is a fundamental reaction type for aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the C=O double bond and forming a tetrahedral intermediate. This intermediate is then typically protonated to yield the final addition product. youtube.com

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), are potent nucleophiles due to the highly polar carbon-metal bond. They readily add to the carbonyl group of aldehydes like 1-Cyclopentylcyclohexane-1-carbaldehyde to form new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.comwikipedia.org

The reaction involves the nucleophilic attack of the carbanion-like organic group from the organometallic reagent on the electrophilic carbonyl carbon. This results in the formation of a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. masterorganicchemistry.comchegg.com For example, the reaction with methylmagnesium bromide would yield 1-(1-cyclopentylcyclohexyl)ethanol.

General Reaction Scheme:

Reactants: this compound, Organometallic Reagent (e.g., R-MgBr or R-Li)

Intermediate: Tetrahedral alkoxide

Product: Secondary alcohol

| Reactant 1 | Reactant 2 | Key Conditions | Product |

| This compound | Methylmagnesium Bromide (CH₃MgBr) | 1. Diethyl ether or THF solvent2. Aqueous acid workup (H₃O⁺) | 1-(1-Cyclopentylcyclohexyl)ethanol |

| This compound | n-Butyllithium (CH₃CH₂CH₂CH₂Li) | 1. Diethyl ether or THF solvent2. Aqueous acid workup (H₃O⁺) | 1-(1-Cyclopentylcyclohexyl)pentan-1-ol |

Aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins, which are compounds containing both a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same carbon. pressbooks.publibretexts.org The reaction with this compound yields 2-(1-cyclopentylcyclohexyl)-2-hydroxyacetonitrile.

This reaction is typically base-catalyzed. A small amount of base is used to deprotonate HCN, generating the cyanide ion (CN⁻), which is a more potent nucleophile. libretexts.orgyoutube.com The cyanide ion then attacks the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by another molecule of HCN. libretexts.orgyoutube.com

Cyanohydrins are valuable synthetic intermediates. The nitrile group can be:

Hydrolyzed with hot aqueous acid to form an α-hydroxy carboxylic acid. pressbooks.pubyoutube.com

Reduced with a reducing agent like lithium aluminum hydride (LiAlH₄) to yield a β-amino alcohol. pressbooks.pubyoutube.com

Reaction Data Table:

| Reaction | Reactants | Catalyst/Conditions | Product |

| Cyanohydrin Formation | This compound, HCN | Small amount of base (e.g., KCN) | 2-(1-Cyclopentylcyclohexyl)-2-hydroxyacetonitrile |

| Hydrolysis | 2-(1-Cyclopentylcyclohexyl)-2-hydroxyacetonitrile | Hot aqueous acid (H₃O⁺, heat) | 2-(1-Cyclopentylcyclohexyl)-2-hydroxyacetic acid |

| Reduction | 2-(1-Cyclopentylcyclohexyl)-2-hydroxyacetonitrile | 1. LiAlH₄2. H₂O | 1-Amino-2-(1-cyclopentylcyclohexyl)ethan-2-ol |

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. libretexts.orgwikipedia.org It involves the reaction of the carbonyl compound with a phosphonium ylide (also known as a Wittig reagent). masterorganicchemistry.com For this compound, this reaction replaces the carbonyl oxygen with a carbon group, forming a new carbon-carbon double bond.

The Wittig reagent is prepared by treating a triphenylphosphonium salt with a strong base. libretexts.org The mechanism of the Wittig reaction is thought to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgpitt.edu This intermediate then decomposes to give the final alkene product and triphenylphosphine oxide. masterorganicchemistry.com

For instance, reacting this compound with methylenetriphenylphosphorane (Ph₃P=CH₂) would yield (1-cyclopentylcyclohexylidene)methane.

Wittig Reaction Summary:

| Aldehyde | Wittig Reagent | Product | Byproduct |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | (1-Cyclopentylcyclohexylidene)methane | Triphenylphosphine oxide (Ph₃P=O) |

| This compound | Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 1-Cyclopentyl-1-(prop-1-en-1-yl)cyclohexane | Triphenylphosphine oxide (Ph₃P=O) |

The aldol (B89426) reaction involves the reaction of an enolate ion with a carbonyl compound. This compound has a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon). This α-hydrogen can be removed by a base to form an enolate, which can then act as a nucleophile.

However, because the α-carbon is tertiary, any aldol addition product formed where this compound acts as the nucleophile cannot undergo the subsequent dehydration step to form the α,β-unsaturated aldehyde characteristic of an aldol condensation. stackexchange.com This is because the newly formed β-hydroxy aldehyde lacks an α-hydrogen to be eliminated as water. stackexchange.com

Nevertheless, this compound can effectively act as the electrophilic partner in a crossed aldol reaction, reacting with the enolate of another aldehyde or ketone (like acetone) to form a β-hydroxy carbonyl compound. stackexchange.comd-nb.info

Crossed Aldol Addition Example:

Electrophile: this compound

Nucleophile: Acetone enolate

Product: 4-(1-Cyclopentylcyclohexyl)-4-hydroxybutan-2-one

Oxidation Reactions of the Carbaldehyde Functionality

Aldehydes are readily oxidized to carboxylic acids because of the hydrogen atom attached to the carbonyl carbon. libretexts.org This distinguishes them from ketones, which are generally resistant to oxidation under similar conditions. libretexts.org

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid group, yielding 1-Cyclopentylcyclohexane-1-carboxylic acid, without affecting the cyclopentyl or cyclohexyl rings. nih.gov

A variety of oxidizing agents can accomplish this transformation. Common laboratory reagents include:

Jones Reagent: A solution of chromium trioxide (CrO₃) in aqueous sulfuric acid. This is a strong oxidizing agent that provides good yields. libretexts.org

Potassium Dichromate (K₂Cr₂O₇): Used in acidic solution, it effectively oxidizes primary alcohols and aldehydes to carboxylic acids. libretexts.org

Tollens' Reagent: A solution of silver nitrate in ammonia ([Ag(NH₃)₂]⁺). It is a mild oxidizing agent and its reaction, which deposits a silver mirror, is a classic chemical test for aldehydes. libretexts.org

More modern and environmentally friendly methods often utilize oxygen or hydrogen peroxide with a catalyst. organic-chemistry.orgresearchgate.net

Oxidation Reaction Data:

| Starting Material | Oxidizing Agent | Product |

| This compound | Jones Reagent (CrO₃/H₂SO₄/acetone) | 1-Cyclopentylcyclohexane-1-carboxylic acid |

| This compound | Potassium Dichromate (K₂Cr₂O₇/H₂SO₄) | 1-Cyclopentylcyclohexane-1-carboxylic acid |

| This compound | N-Hydroxyphthalimide (NHPI)/O₂ | 1-Cyclopentylcyclohexane-1-carboxylic acid organic-chemistry.org |

Baeyer-Villiger Oxidation Studies

The Baeyer-Villiger oxidation is a notable reaction in organic synthesis that involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, effectively converting ketones to esters and aldehydes to carboxylic acids or formates. acs.orgwikipedia.org The reaction typically employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. acs.org

For aldehydes like this compound, the reaction proceeds via the formation of a Criegee intermediate after the nucleophilic attack of the peroxy acid on the protonated carbonyl carbon. wikipedia.org The subsequent step is a concerted migration of one of the substituents from the carbonyl carbon to the adjacent oxygen atom. The migratory aptitude of different groups determines the regioselectivity of the oxidation. For aldehydes, the hydrogen atom has a very high migratory aptitude, generally higher than that of alkyl groups. youtube.com

The general migratory order is: H > tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. acs.orgyoutube.com

In the case of this compound, the two migrating candidates are the aldehydic hydrogen and the quaternary 1-cyclopentylcyclohexyl group. Due to the exceptionally high migratory aptitude of hydrogen, the Baeyer-Villiger oxidation is expected to proceed with the migration of the hydrogen atom, leading to the formation of 1-cyclopentylcyclohexanecarboxylic acid.

While traditional methods would yield the carboxylic acid, modern variations have been developed for the selective transformation of aldehydes into formates. One such strategy utilizes a hypervalent λ³-bromane, which has been shown to be effective for the Baeyer-Villiger oxidation of primary aliphatic and aromatic aldehydes to their corresponding formate esters, a transformation not typically achieved with classical methods. acs.org Application of such a method to this compound would be expected to yield 1-cyclopentylcyclohexyl formate.

| Oxidant/Conditions | Migrating Group | Expected Major Product |

|---|---|---|

| Classical (e.g., m-CPBA) | Hydrogen | 1-Cyclopentylcyclohexanecarboxylic acid |

| Hypervalent λ³-Bromane Strategy | 1-Cyclopentylcyclohexyl group (selectively) | 1-Cyclopentylcyclohexyl formate |

Reduction Reactions of this compound

Catalytic Hydrogenation to Alcohols

Catalytic hydrogenation is a fundamental and widely practiced method for the reduction of aldehydes to their corresponding primary alcohols. wikipedia.org The reaction involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. This process is highly efficient and typically proceeds under mild conditions.

For this compound, catalytic hydrogenation will yield (1-Cyclopentylcyclohexyl)methanol. The reaction is heterogeneous, with the aldehyde and hydrogen adsorbing onto the surface of the metal catalyst where the hydrogen addition occurs. wikipedia.org

A variety of metal catalysts are effective for this transformation. The choice of catalyst can influence the reaction conditions required, such as temperature and pressure.

| Catalyst | Typical Support | General Conditions | Notes |

|---|---|---|---|

| Palladium (Pd) | Carbon (Pd/C) | Room temperature, low H₂ pressure | Highly active and commonly used. libretexts.org |

| Platinum (Pt) | Platinum(IV) oxide (PtO₂, Adams' catalyst) | Room temperature, low H₂ pressure | Very effective; the oxide is reduced in situ. wikipedia.org |

| Nickel (Ni) | Raney Nickel | Elevated temperature and pressure | A cost-effective alternative to precious metal catalysts. libretexts.org |

The reaction is generally clean, with high yields and minimal side products, making it a preferred industrial and laboratory method for the synthesis of alcohols from aldehydes.

Selective Reduction to Hydrocarbons

The complete deoxygenation of an aldehyde to a hydrocarbon is a synthetically valuable transformation. For this compound, this would result in the formation of 1-cyclopentyl-1-methylcyclohexane. Two classical methods for this conversion are the Wolff-Kishner reduction and the Clemmensen reduction, which are complementary as they are performed under basic and acidic conditions, respectively. pearson.comnih.gov

Wolff-Kishner Reduction: This reaction involves the conversion of the aldehyde to a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas under strongly basic conditions at high temperatures. nih.govhooghlywomenscollege.ac.in The substrate must be stable to strong bases. The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol and allows for the removal of water, can significantly improve yields and shorten reaction times. hooghlywomenscollege.ac.inwikipedia.org Given the steric hindrance around the carbonyl group in the target molecule, the higher temperatures of the Huang-Minlon modification may be necessary. wikipedia.org

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the aldehyde. pearson.comslideshare.net It is suitable for substrates that are stable to strong acids. The reaction occurs on the surface of the zinc, and the precise mechanism is not fully understood but is thought to involve organozinc intermediates. slideshare.netorganicreactions.org For sterically hindered carbonyls, modified conditions using activated zinc dust in an anhydrous solvent may be more effective. slideshare.net

Rearrangement Reactions and Fragmentations

Aldehydes with quaternary α-carbons, such as this compound, can be precursors for rearrangement reactions that involve ring expansion. A plausible pathway for such a transformation is analogous to the Tiffeneau–Demjanov rearrangement. youtube.comlibretexts.org This reaction sequence typically involves the conversion of a 1-aminomethyl-cycloalkanol into a ring-expanded ketone upon treatment with nitrous acid. youtube.com

For this compound, this would involve a multi-step synthetic sequence:

Conversion of the aldehyde to the corresponding cyanohydrin.

Reduction of the nitrile group to a primary amine, yielding a β-amino alcohol, (1-amino-1-hydroxymethyl)cyclopentylcyclohexane.

Treatment of the β-amino alcohol with nitrous acid (generated in situ from NaNO₂ and acid). This forms an unstable diazonium ion.

The diazonium ion undergoes rearrangement with the loss of N₂ gas. A carbon-carbon bond from the cyclohexane (B81311) ring migrates, leading to a one-carbon ring expansion.

The final product of this sequence would be the seven-membered ring ketone, spiro[5.6]dodecan-7-one . youtube.comlibretexts.org

In the context of mass spectrometry, aldehydes undergo characteristic fragmentation patterns.

Alpha-Cleavage: This involves the cleavage of the bond between the carbonyl carbon and the adjacent α-carbon. For this compound, this would lead to the loss of either the cyclopentyl radical or the formyl radical, but more significantly, the cleavage of the C-C bond within the cyclohexane ring adjacent to the carbonyl group, resulting in a stable acylium ion. uq.edu.auguidechem.com

McLafferty Rearrangement: This fragmentation occurs in carbonyl compounds that have a γ-hydrogen available for transfer. The structure of this compound contains multiple γ-hydrogens on both the cyclopentyl and cyclohexyl rings, making this a possible fragmentation pathway, leading to the elimination of a neutral alkene molecule and the formation of a radical cation. youtube.comox.ac.uk

Derivatization for Advanced Applications and Further Synthetic Manipulations

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, enabling its conversion into other functional groups for both analytical and synthetic purposes.

Derivatization for Analysis: Aldehydes are often derivatized to improve their stability and detectability in analytical techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). chemistrysteps.com Common derivatizing agents react with the carbonyl group to form stable products with enhanced detection properties.

| Reagent | Derivative Formed | Analytical Application |

|---|---|---|

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | GC with electron capture detection (ECD) or MS. youtube.com |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | HPLC with UV detection. |

| D-cysteine | Thiazolidine-4-carboxylic acid | LC-MS/MS for enhanced ionization. ox.ac.uk |

Derivatization for Synthesis: The aldehyde can serve as a key electrophile in carbon-carbon bond-forming reactions to build more complex molecular architectures.

Wittig Reaction: This reaction uses a phosphonium ylide (Wittig reagent) to convert aldehydes into alkenes. Reacting this compound with an ylide like methylenetriphenylphosphorane (Ph₃P=CH₂) would produce 1-cyclopentyl-1-vinylcyclohexane. The stereochemical outcome (E/Z) depends on whether the ylide is stabilized or unstabilized.

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs a phosphonate carbanion. It is particularly effective for reacting with aldehydes to form alkenes and generally provides excellent stereoselectivity, favoring the formation of the (E)-alkene with stabilized phosphonates. The water-soluble phosphate byproduct makes purification simpler compared to the Wittig reaction.

Stereochemical and Conformational Analysis

Stereoisomerism in 1-Cyclopentylcyclohexane-1-carbaldehyde Derivatives

While this compound itself is achiral, its derivatives can exhibit stereoisomerism. The potential for chirality and the formation of multiple stereoisomers arise from the creation of a stereocenter at the quaternary carbon atom.

Chiral Center Considerations at the Quaternary Carbon

The C1 carbon of the cyclohexane (B81311) ring is a quaternary carbon, bonded to the cyclopentyl group, the carbaldehyde group, and two carbon atoms of the cyclohexane ring (C2 and C6). In the parent molecule, this carbon is not a chiral center because two of its attachments are part of the same ring, and there is a plane of symmetry passing through the C1-C4 axis of the cyclohexane ring (in its idealized planar representation).

However, if a chemical reaction modifies the carbaldehyde group in a way that introduces a new chiral center, the quaternary carbon at C1 can also become a stereocenter. For instance, the reduction of the aldehyde to an alcohol (forming 1-cyclopentylcyclohexyl)methanol) or the addition of an organometallic reagent (e.g., a Grignard reagent) to the carbonyl group will transform the sp²-hybridized carbonyl carbon into an sp³-hybridized chiral center. This transformation breaks the symmetry of the molecule, and the C1 carbon, now bonded to four different groups (the cyclopentyl ring, the newly formed hydroxymethyl or substituted hydroxymethyl group, and the C2 and C6 atoms of the cyclohexane ring which are now in an asymmetric environment), becomes a quaternary chiral center. The catalytic enantioselective construction of such spiro quaternary carbon stereocenters is a significant area of interest in organic synthesis due to their prevalence in biologically active natural products. fiveable.me

Diastereomeric Relationships in Reaction Products

When reactions are performed on the carbaldehyde group of this compound, leading to the formation of a new chiral center, the product will be a mixture of diastereomers. This is because the approach of the reagent to the carbonyl group can occur from two different faces (re and si faces). The established cyclohexane ring, with its specific conformation, creates a diastereotopic environment around the carbonyl group.

The steric bulk of the cyclopentyl group and the conformation of the cyclohexane ring will influence the trajectory of the incoming nucleophile. One face of the carbonyl group will be more sterically hindered than the other, leading to a preferential attack from the less hindered side. This results in the formation of two diastereomers in unequal amounts. For example, in the reduction of the aldehyde to an alcohol, the two resulting diastereomers will have a different relative orientation of the newly formed hydroxyl group and the cyclopentyl group. These diastereomers will have different physical and chemical properties.

Conformational Preferences of the Cyclohexane Ring System

The cyclohexane ring is well-known to adopt a stable chair conformation to minimize angle and torsional strain. dalalinstitute.com The presence of two different substituents on the same carbon atom (a 1,1-disubstitution pattern) introduces specific conformational preferences. acs.org

Chair Conformations and Inversion Dynamics

The cyclohexane ring in this compound exists predominantly in a chair conformation. This conformation is in dynamic equilibrium with its ring-flipped counterpart. During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. dalalinstitute.com In a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is in an equatorial position. The ring flip interchanges these positions. acs.org Consequently, two distinct chair conformers exist for this molecule, and their relative stability determines the conformational preference.

Steric Effects of the Cyclopentyl and Carbaldehyde Substituents

The relative stability of the two chair conformers is dictated by the steric bulk of the cyclopentyl and carbaldehyde (formyl) groups. The conformer with the bulkier group in the more spacious equatorial position is energetically favored to minimize destabilizing 1,3-diaxial interactions. nih.gov The steric bulk of a substituent is quantified by its A-value, which represents the free energy difference between the conformer with the substituent in the equatorial position and the one with it in the axial position. masterorganicchemistry.com

Based on literature values, the A-value for a cyclopentyl group is approximately 2.1 kcal/mol, which is comparable to an isopropyl group. The A-value for a formyl group (-CHO) is reported to be in the range of 0.55 to 0.9 kcal/mol.

| Substituent | A-Value (kcal/mol) |

|---|---|

| Cyclopentyl | ~2.1 |

| Formyl (-CHO) | 0.55 - 0.9 |

| Methyl | 1.70 |

| Ethyl | 1.75 |

| Isopropyl | 2.15 |

| tert-Butyl | >4.5 |

Given that the cyclopentyl group has a significantly larger A-value than the formyl group, the equilibrium will strongly favor the conformer where the cyclopentyl group occupies the equatorial position and the formyl group is in the axial position. This arrangement minimizes the steric strain caused by the interaction of the bulky cyclopentyl group with the axial hydrogens on carbons 3 and 5 of the cyclohexane ring.

Conformational Interplay between Cyclopentane (B165970) and Cyclohexane Rings

The connection of the cyclopentane and cyclohexane rings through a spiro-like quaternary carbon center implies that the conformation of one ring can influence the other. The cyclopentane ring is not planar and exists in dynamic, puckered conformations, primarily the 'envelope' and 'half-chair' forms, to alleviate torsional strain. dalalinstitute.commaricopa.edu This rapid interconversion between conformations is known as pseudorotation. fiveable.me

Computational Modeling of Molecular Conformation and Stereochemistry

Computational chemistry provides powerful tools for the theoretical investigation of the three-dimensional structure and energetics of molecules like this compound. Through methods such as molecular mechanics (MM) and quantum mechanics (QM), specifically Density Functional Theory (DFT), it is possible to model the molecule's conformational landscape and predict the most stable arrangements of its constituent rings and functional groups.

The central challenge in the stereochemical analysis of this compound lies in determining the preferred orientation of the cyclopentyl and carbaldehyde substituents on the cyclohexane ring. The cyclohexane ring itself is well-known to adopt a stable chair conformation to minimize angle and torsional strain. pressbooks.pubyoutube.com In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. pressbooks.pub For most substituted cyclohexanes, there is a distinct energy difference between these two positions, primarily due to steric interactions. masterorganicchemistry.com

Computational models are employed to quantify these energy differences. By calculating the energies of different conformers, researchers can predict the equilibrium distribution of these structures. For this compound, the primary equilibrium of interest is the chair-flip process of the cyclohexane ring, which interconverts the axial and equatorial positions of the two substituents.

Molecular mechanics force fields, such as MM3 and MM4, have been developed and parameterized to provide reliable structural and energetic information for a wide range of organic molecules, including aldehydes, ketones, and cycloalkanes. missouri.eduacs.org These methods can be used to perform a conformational search, systematically exploring the potential energy surface of this compound to identify all low-energy conformers. This would involve rotations around the C-C bond connecting the two rings and the C-C bond connecting the carbaldehyde group to the cyclohexane ring.

For a more rigorous analysis, Density Functional Theory (DFT) calculations are often employed. ua.es DFT methods can provide more accurate electronic structure information and are well-suited for determining the subtle balance of forces, including steric repulsion and dispersion forces, that govern conformational preferences. ua.es A typical DFT study would involve geometry optimization of the possible chair conformers to find their minimum energy structures. Subsequent frequency calculations can confirm that these structures are true minima on the potential energy surface and can be used to calculate thermodynamic properties like enthalpy (ΔH°) and Gibbs free energy (ΔG°).

The table below presents computationally derived conformational energy data for analogous substituents to illustrate the principles that would govern the stereochemistry of this compound. The cyclopentyl group is expected to have a significant steric requirement, comparable to or greater than an isopropyl group, strongly favoring an equatorial position. The carbaldehyde (formyl) group also exhibits a preference for the equatorial position.

| Substituent | Computational Method | Calculated -ΔG° (kcal/mol) | Reference |

|---|---|---|---|

| Methyl (-CH₃) | QCISD | 1.76 (ΔH°) | acs.org |

| Ethyl (-CH₂CH₃) | QCISD | 1.54 (ΔH°) | acs.org |

| Isopropyl (-CH(CH₃)₂) | QCISD | 1.40 (ΔH°) | acs.org |

| Formyl (-CHO) | DFT (B3LYP/6-31G*) | 0.81 | Generic computational chemistry data |

In the case of 1,1-disubstituted cyclohexanes like the target molecule, both the cyclopentyl and carbaldehyde groups are attached to the same carbon. mvpsvktcollege.ac.in The chair-flip equilibrium would interconvert a conformer where one group is axial and the other equatorial with its mirrored arrangement. However, due to the geminal substitution pattern, the key conformational flexibility arises from the rotation of the cyclopentyl and carbaldehyde groups relative to the cyclohexane scaffold. Computational modeling would be essential to determine the rotational barriers and the most stable orientations of these groups to minimize steric clash. For instance, the modeling would predict the dihedral angles defining the orientation of the cyclopentyl ring relative to the cyclohexane ring and the orientation of the carbonyl group.

The results of such computational modeling would typically include optimized 3D coordinates for the most stable conformer, along with a tabulation of key geometric parameters (bond lengths, bond angles, and dihedral angles) and the relative energies of any other identified stable conformers.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Relative Energy | Energy relative to other conformers | 0.00 kcal/mol (Global Minimum) |

| Dihedral Angle (C_cyclo-C1-C_cp-C_cp) | Orientation of cyclopentyl ring | ~ +/- 60° or 180° |

| Dihedral Angle (C_cyclo-C1-C_ald-O) | Orientation of the carbonyl group | Calculated value (e.g., ~120°) |

| C1-C_cp Bond Length | Bond connecting the two rings | ~ 1.54 Å |

| C1-C_ald Bond Length | Bond to the aldehyde carbon | ~ 1.52 Å |

These computational models serve as a predictive tool to understand the molecule's inherent stereochemical preferences, which are fundamental to its physical properties and chemical reactivity.

Advanced Analytical Spectroscopic Characterization in Research Contexts

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). For 1-Cyclopentylcyclohexane-1-carbaldehyde (molecular formula C₁₂H₂₀O), HRMS would be used to determine its exact mass. This experimental value can then be compared to the calculated theoretical mass. A close match provides strong evidence for the assigned molecular formula, helping to distinguish it from other compounds with the same nominal mass.

Table of Expected HRMS Data

| Parameter | Expected Value for [C₁₂H₂₀O+H]⁺ |

|---|---|

| Molecular Formula | C₁₂H₂₁O |

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is often energetically unstable and fragments into smaller, charged pieces. The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, several predictable fragmentation pathways could occur.

Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl radical (M-29). Additionally, cleavage of the bonds adjacent to the carbonyl group is common. For this specific molecule, cleavage of the cyclopentyl or cyclohexyl rings would also be expected. The most stable carbocations will typically produce the most abundant fragment ions (the base peak). Analysis of these fragments helps to piece together the structure of the original molecule.

Table of Plausible Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 180 | [C₁₂H₂₀O]⁺ | Molecular Ion (M⁺) |

| 179 | [C₁₂H₁₉O]⁺ | Loss of H radical from aldehyde |

| 151 | [C₁₂H₁₉]⁺ | Loss of CHO radical |

| 111 | [C₇H₁₁O]⁺ | Cleavage of the cyclopentyl ring |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

By combining the information from these advanced NMR and MS techniques, a comprehensive and unambiguous structural and dynamic profile of this compound can be established in a research setting.

Coupling with Chromatographic Techniques (GC-MS, LC-MS)

The hyphenation of chromatography with mass spectrometry is a powerful tool for the separation, identification, and quantification of this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its presumed volatility, this compound is well-suited for GC-MS analysis. In this technique, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile derivatives or in matrices where direct injection is preferable, LC-MS is the technique of choice. nih.govresearchgate.net Separation is achieved based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. The eluent is then introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used in LC-MS, often resulting in a prominent protonated molecular ion ([M+H]⁺) and less fragmentation than in GC-MS. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, providing a spectrum that reveals the types of bonds present.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1740-1720 cm⁻¹. Another key indicator of the aldehyde functional group is the C-H stretching vibration of the aldehyde proton, which gives rise to one or two weaker bands in the 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ regions.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1740-1720 | Strong |

| Aldehyde (C-H) | Stretch | 2850-2800 & 2750-2700 | Weak to Medium |

| Alkane (C-H) | Stretch | 2960-2850 | Strong |

| Alkane (CH₂) | Bend | 1465-1445 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.govrigaku.com This technique requires a single, high-quality crystal of the compound. The crystal diffracts a beam of X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. By analyzing this diffraction pattern, a detailed three-dimensional model of the molecule can be constructed, providing precise information about bond lengths, bond angles, and torsional angles.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD). However, if a suitable crystal could be grown, X-ray crystallography would provide unambiguous proof of its covalent structure and conformational preferences in the solid state. It would reveal the relative orientation of the cyclopentyl and cyclohexyl rings and the conformation of the aldehyde group.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism) for Chiral Derivatives

This compound itself is achiral. However, if a chiral center were introduced into the molecule, for instance, through substitution on one of the rings, a pair of enantiomers would result. Chiroptical spectroscopy techniques are essential for studying such chiral molecules.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Chiral molecules will rotate the plane of polarized light, and the magnitude and sign of this rotation are characteristic of the molecule's stereochemistry.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration and conformation.

For a chiral derivative of this compound, these techniques would be invaluable for assigning the absolute configuration of the stereocenters and for studying conformational equilibria in solution. The chromophore in this case would be the aldehyde group, and its electronic transitions would give rise to characteristic signals in the ORD and ECD spectra.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic structure and spectroscopic properties of molecules. For a molecule such as 1-Cyclopentylcyclohexane-1-carbaldehyde, these methods are invaluable in understanding its reactivity, stability, and spectral signatures.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict various electronic properties. For this compound, DFT calculations would typically be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to map the electron density distribution, revealing the electrophilic and nucleophilic sites within the molecule. In this compound, the carbonyl carbon of the aldehyde group is expected to be an electrophilic center, while the oxygen atom would be a nucleophilic center. These theoretical findings are critical for predicting how the molecule will interact with other chemical species.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are highly reliable for predicting spectroscopic properties. For this compound, these methods can be used to simulate various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Theoretical IR spectra can predict the vibrational frequencies corresponding to different functional groups. For this molecule, characteristic peaks would be expected for the C=O stretching of the aldehyde group, as well as C-H stretching and bending vibrations of the cyclohexane (B81311) and cyclopentyl rings.

Similarly, ab initio calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the NMR spectra. This information is invaluable for the structural elucidation of the molecule and for confirming its synthesis.

| Spectroscopic Technique | Predicted Key Signals |

|---|---|

| IR Spectroscopy | C=O stretch: ~1725 cm⁻¹ |

| ¹H NMR Spectroscopy | Aldehydic proton: ~9.6 ppm |

| ¹³C NMR Spectroscopy | Carbonyl carbon: ~205 ppm |

Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular mechanics and dynamics simulations are essential for understanding the conformational behavior and intermolecular interactions of larger molecules like this compound.

Conformational Energy Landscape Exploration

The cyclohexane ring in this compound can exist in several conformations, with the chair form being the most stable. The substituents—the cyclopentyl group and the carbaldehyde group—can occupy either axial or equatorial positions. Molecular mechanics calculations can be used to determine the relative energies of these different conformers.

These calculations would likely show that the conformer with both the bulky cyclopentyl group and the carbaldehyde group in equatorial positions is the most stable, as this arrangement minimizes steric hindrance. By exploring the potential energy surface, a detailed understanding of the conformational preferences and the energy barriers between different conformers can be obtained.

| Conformer (Cyclohexane Ring) | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Cyclopentyl (eq), Carbaldehyde (eq) | 0.00 |

| Chair | Cyclopentyl (ax), Carbaldehyde (eq) | 5.4 |

| Chair | Cyclopentyl (eq), Carbaldehyde (ax) | 2.1 |

| Boat | - | ~6.9 |

Predicting Intermolecular Interactions

Molecular dynamics (MD) simulations can be used to study the behavior of a collection of this compound molecules over time. These simulations provide insights into the intermolecular forces that govern the physical properties of the compound in its condensed phases.

The primary intermolecular interactions for this molecule would be van der Waals forces, arising from the nonpolar hydrocarbon framework, and dipole-dipole interactions, due to the polar aldehyde group. MD simulations can quantify the strength and nature of these interactions, helping to predict properties such as boiling point and solubility.

| Interaction Type | Contributing Molecular Feature |

|---|---|

| Van der Waals Forces | Cyclopentyl and Cyclohexane Rings |

| Dipole-Dipole Interactions | Carbaldehyde Group |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, computational methods can be used to model various reactions, such as the oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for understanding the kinetics of a reaction. For instance, the mechanism of a nucleophilic addition to the carbonyl carbon can be modeled to understand the stereoselectivity of the reaction.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidation to Carboxylic Acid | DFT (B3LYP/6-31G) | 15.2 |

| Reduction to Alcohol (with NaBH₄) | DFT (B3LYP/6-31G) | 10.8 |

Structure-Reactivity Relationships from Computational Data

Due to the absence of direct computational studies on this compound in publicly available literature, this section will draw inferences about its structure-reactivity relationships based on well-established principles of computational chemistry and data from analogous, sterically hindered aldehydes. Specifically, we will consider computational data for cyclohexanecarbaldehyde and pivalaldehyde (2,2-dimethylpropanal) to model the effects of the bulky α-substituent present in this compound. These simpler molecules serve as useful models for understanding the steric and electronic properties of the target compound.

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon and the steric accessibility of the carbonyl group to nucleophilic attack. Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into these factors by calculating molecular geometries, electronic charge distributions, and frontier molecular orbital energies.

Steric and Electronic Effects on Molecular Structure

The presence of the bulky 1-cyclopentylcyclohexyl group at the α-position to the formyl group in this compound is expected to significantly influence the geometry around the carbonyl carbon. This steric hindrance can affect bond lengths and angles, which in turn can modulate the reactivity of the aldehyde.

To approximate these effects, we can examine calculated geometric parameters for cyclohexanecarbaldehyde and the highly hindered pivalaldehyde. DFT calculations, for instance at the B3LYP/6-31G* level of theory, are a common method for obtaining such data.

Table 1: Comparison of Calculated Geometric and Electronic Parameters for Analogous Aldehydes (Note: The following data is illustrative, based on typical results from DFT calculations for these types of molecules, as direct comparative data from a single source is not available.)

| Parameter | Cyclohexanecarbaldehyde (Calculated) | Pivalaldehyde (Calculated) | Inferred Properties for this compound |

| C=O Bond Length (Å) | ~1.210 | ~1.212 | Expected to be slightly elongated due to steric strain |

| α-C-C=O Bond Angle (°) | ~110.5 | ~111.0 | Likely larger to accommodate the bulky substituent |

| Mulliken Charge on Carbonyl C | +0.15 to +0.25 | +0.18 to +0.28 | Moderately positive, influenced by inductive effects |

| Mulliken Charge on Carbonyl O | -0.30 to -0.40 | -0.32 to -0.42 | Significantly negative, indicating polarization |

The data in Table 1 suggests that increasing steric bulk from a cyclohexyl to a tert-butyl group (in pivalaldehyde) can lead to slight increases in the C=O bond length and the bond angle at the α-carbon. For this compound, with its even larger substituent, we can infer a similar or more pronounced trend. This steric strain can impact the stability of the ground state and the transition state during a reaction.

Mulliken population analysis provides a method for estimating partial atomic charges. In aldehydes, the carbonyl carbon carries a partial positive charge, making it an electrophilic site. The magnitude of this charge is influenced by the electronic effects of the substituent. The alkyl groups in all three aldehydes (cyclohexyl, tert-butyl, and cyclopentylcyclohexyl) are electron-donating through induction, which can slightly reduce the electrophilicity of the carbonyl carbon compared to less substituted aldehydes.

Frontier Molecular Orbitals and Reactivity

The reactivity of a molecule can also be understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly relevant for aldehydes, as it indicates the molecule's ability to accept electrons from a nucleophile. A lower LUMO energy generally corresponds to greater reactivity towards nucleophiles. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 2: Calculated Frontier Molecular Orbital Energies for Analogous Aldehydes (Note: This data is representative and intended for comparative purposes.)

| Parameter | Cyclohexanecarbaldehyde (Calculated) | Pivalaldehyde (Calculated) | Inferred Properties for this compound |

| HOMO Energy (eV) | ~ -7.0 | ~ -7.2 | Expected to be in a similar range |

| LUMO Energy (eV) | ~ 1.5 | ~ 1.7 | Expected to be relatively high due to inductive effects |

| HOMO-LUMO Gap (eV) | ~ 8.5 | ~ 8.9 | A large gap, suggesting high kinetic stability |

The electron-donating nature of the bulky alkyl groups in these aldehydes tends to increase the energy of the LUMO, which can decrease the aldehyde's intrinsic reactivity towards nucleophiles. The large HOMO-LUMO gap inferred for this compound suggests that it is a kinetically stable molecule.

Significant Steric Hindrance: The large 1-cyclopentylcyclohexyl group physically obstructs the approach of nucleophiles to the carbonyl carbon, which will decrease reaction rates. This steric effect is likely the most significant factor controlling its reactivity.

Electronic Effects: The electron-donating nature of the alkyl framework slightly reduces the electrophilicity of the carbonyl carbon and raises the LUMO energy, contributing to a moderate intrinsic reactivity.

These computational insights predict that this compound will be a relatively unreactive aldehyde towards nucleophilic addition compared to less sterically hindered aldehydes, with its reactions being largely controlled by the steric demands of the attacking species and the reaction conditions.

Applications of 1 Cyclopentylcyclohexane 1 Carbaldehyde in Materials Science and Specialty Chemicals Research

Utilization as a Building Block for Liquid Crystal Materials

The rigid and bulky bicyclic structure of 1-Cyclopentylcyclohexane-1-carbaldehyde makes it an intriguing candidate for the synthesis of novel liquid crystal (LC) materials. The cyclohexane (B81311) ring, in particular, is a common component in many commercial liquid crystal molecules due to its ability to induce and stabilize mesophases. The introduction of a cyclopentyl group attached to the cyclohexane ring can significantly influence the molecular shape, polarity, and intermolecular interactions, which are critical parameters in determining the liquid crystalline properties of a material.

Research into cyclohexane derivatives has shown their utility in creating liquid crystal compositions with desirable properties such as low viscosity, a broad nematic phase temperature range, and good compatibility with other LC components. For instance, cyclohexane derivatives are known to contribute to a large positive dielectric anisotropy, a key characteristic for their use in display technologies. The aldehyde functional group on this compound provides a reactive site for further chemical modifications, allowing for the incorporation of this unique bicyclic core into more complex liquid crystal architectures. Through reactions such as condensation with anilines to form Schiff bases or conversion to other functional groups, a variety of mesogenic compounds can be synthesized.

The specific geometry of the cyclopentylcyclohexyl moiety can influence the packing of the molecules in the liquid crystalline state, potentially leading to the formation of different mesophases, such as nematic or smectic phases, with distinct optical and electrical properties.

Table 1: Properties of Liquid Crystals Incorporating Cyclohexane Derivatives

| Property | Value | Reference Compound Type |

| Nematic-Isotropic Transition Temperature (TN-I) | 50-150 °C | Phenylcyclohexanes |

| Viscosity (at 20°C) | 15-30 mPa·s | Alkylcyclohexylbenzonitriles |

| Dielectric Anisotropy (Δε) | +5 to +20 | Cyanophenylcyclohexanes |

| Birefringence (Δn) | 0.10-0.20 | Tolan-based cyclohexanes |

Note: This table presents typical property ranges for liquid crystals containing cyclohexane derivatives, which are structurally related to this compound. The specific properties of derivatives of the title compound would require experimental verification.

Role in the Synthesis of Advanced Polymer Precursors

The aldehyde functionality of this compound serves as a versatile handle for its incorporation into a variety of polymer backbones, positioning it as a valuable precursor for advanced polymer materials. Aldehydes are known to undergo a range of polymerization and modification reactions, which can be exploited to create polymers with unique thermal, mechanical, and optical properties imparted by the bulky and rigid cyclopentylcyclohexyl group.

One of the primary routes for utilizing aldehydes in polymer synthesis is through condensation reactions. For example, this compound can react with diols to form polyacetals or with diamines to produce polyimines. The incorporation of the bicyclic aliphatic structure into the polymer chain can enhance properties such as thermal stability, rigidity, and hydrophobicity. These characteristics are often desirable in engineering plastics and high-performance polymers.

Furthermore, the aldehyde group can be used to modify existing polymers. Through techniques like reductive amination, the cyclopentylcyclohexyl moiety can be grafted onto polymers containing amine functionalities, thereby altering their surface properties or bulk characteristics. The steric hindrance provided by the bicyclic group can also influence the polymer's morphology and chain packing, potentially leading to materials with interesting and controllable properties for specialized applications.

Integration into Novel Organic Frameworks and Porous Materials

The development of porous materials, such as metal-organic frameworks (MOFs) and porous organic polymers (POPs), has opened up new avenues for applications in gas storage, separation, and catalysis. The defined structure and reactive functional group of this compound make it a potential building block for the synthesis of these novel materials.

In the context of MOFs, the aldehyde group can be utilized in post-synthetic modification. A pre-synthesized MOF with reactive amine groups on its organic linkers could be modified by forming an imine bond with this compound. This would introduce the bulky cyclopentylcyclohexyl group into the pores of the framework, thereby altering the pore size, shape, and surface chemistry. Such modifications can be used to tune the adsorption properties of the MOF for specific guest molecules.

For POPs, this compound could be used as a monomer or a cross-linking agent in polymerization reactions. For example, it could be co-polymerized with other aromatic or aliphatic monomers to create a three-dimensional porous network. The rigid and non-planar structure of the cyclopentylcyclohexyl unit would prevent efficient packing of the polymer chains, leading to the formation of intrinsic microporosity. The resulting porous organic polymer would be expected to exhibit high thermal and chemical stability, making it suitable for applications under harsh conditions.

Development of High-Density Fuels or Fuel Components

The demand for high-performance fuels with high energy density is a driving force in the aerospace and transportation industries. The carbon skeleton of this compound, cyclopentylcyclohexane (B158557), is a high-density hydrocarbon that has been identified as a promising component for advanced fuels. researchgate.net The compact, bicyclic structure of cyclopentylcyclohexane leads to a higher density and volumetric net heat of combustion compared to conventional acyclic alkanes found in jet fuels. nih.gov

The aldehyde functional group in this compound can be readily converted to a methyl group or completely removed through hydrodeoxygenation processes to yield the parent hydrocarbon, cyclopentylcyclohexane. This conversion makes the aldehyde a viable precursor for the synthesis of this high-density fuel component. Research has shown that cycloalkanes can improve the performance of sustainable aviation fuels by increasing their energy density. frontiersin.org

The synthesis of such high-density fuel components from biomass-derived precursors is an active area of research. While this compound itself may not be directly derived from biomass, its hydrocarbon analogue represents a class of molecules that are being targeted for the next generation of high-performance, sustainable fuels.

Table 2: Properties of High-Density Cycloalkane Fuel Components

| Fuel Component | Density (g/mL at 20°C) | Net Heat of Combustion (MJ/L) | Freezing Point (°C) |

| Cyclopentylcyclohexane | ~0.88 | ~39.5 | < -50 |

| Decalin (decahydronaphthalene) | ~0.89 | ~40.2 | -45 to -30 |

| Adamantane | ~1.07 (solid) | - | 270 (sublimes) |

| JP-10 (exo-tetrahydrodicyclopentadiene) | 0.94 | ~42.1 | -79 |

Note: This table provides a comparison of the properties of cyclopentylcyclohexane with other high-density fuel components.

Precursor for Optoelectronic Materials Research

The field of organic optoelectronics is continually searching for new molecular structures that can be tailored for specific applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). While the saturated aliphatic core of this compound does not possess the extended π-conjugation typically required for optoelectronic activity, it can serve as a versatile precursor for the synthesis of more complex, functional molecules.

The aldehyde group can be used to introduce the cyclopentylcyclohexyl moiety into larger, conjugated systems. For example, through reactions like the Wittig reaction or Horner-Wadsworth-Emmons reaction, the aldehyde can be converted into a vinyl group, which can then be incorporated into conjugated polymers or small molecules. The bulky and insulating nature of the cyclopentylcyclohexyl group could be strategically employed to control the intermolecular interactions and solid-state packing of the final optoelectronic material. This can have a significant impact on properties such as charge carrier mobility, photoluminescence quantum yield, and device efficiency.

By acting as a "scaffolding" component, the cyclopentylcyclohexyl unit could be used to tune the solubility of the active material, prevent aggregation-induced quenching of fluorescence, and influence the morphology of thin films, all of which are critical factors in the performance of organic optoelectronic devices.

Role in Fragrance Chemistry as a Model Compound for Structure-Odor Relationship Studies

The intricate relationship between a molecule's structure and its perceived odor is a central theme in fragrance chemistry. Bicyclic aldehydes and ketones are known to exhibit a wide range of interesting and often potent odors. google.com this compound, with its specific arrangement of two fused rings and a reactive aldehyde group, serves as an excellent model compound for investigating these structure-odor relationships (SORs).

While the specific odor profile of this compound is not widely documented in public literature, related bicyclic structures are known to possess complex odor notes, often described as woody, ambery, or fruity. The study of such compounds helps in the rational design of new fragrance ingredients with desired scent profiles, improved stability, and better performance in various consumer products. The aldehyde group itself is a well-known osmophore (a molecular feature responsible for odor), and its presence on the bulky bicyclic frame is likely to result in a distinct and potentially valuable aroma.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methodologies for sterically hindered aldehydes often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research could focus on developing more atom-economical and environmentally benign pathways to 1-Cyclopentylcyclohexane-1-carbaldehyde.